molecular formula C8H8BrFO B7948292 (R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol

(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B7948292
M. Wt: 219.05 g/mol
InChI Key: QWIJUQVYIYCHMK-RXMQYKEDSA-N
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Description

(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: The reduction of the intermediate compound to the ethan-1-ol moiety can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Corresponding ketone

    Reduction: Corresponding alkane

    Substitution: Various substituted phenyl ethan-1-ol derivatives

Scientific Research Applications

(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(R)-1-(5-Bromo-2-fluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-(5-bromo-2-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (1R)-1-(5-bromo-2-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIJUQVYIYCHMK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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